molecular formula C10H8ClNO B2645995 6-Chloro-2-methoxyquinoline CAS No. 1820686-71-2

6-Chloro-2-methoxyquinoline

Cat. No.: B2645995
CAS No.: 1820686-71-2
M. Wt: 193.63
InChI Key: CRHACXDSODKLPI-UHFFFAOYSA-N
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Description

6-Chloro-2-methoxyquinoline is a heterocyclic aromatic organic compound with the molecular formula C10H8ClNO It is a derivative of quinoline, where a chlorine atom is substituted at the 6th position and a methoxy group at the 2nd position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-2-methoxyquinoline can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, starting from 2-chloroaniline and reacting it with methoxyacetaldehyde in the presence of a suitable catalyst can yield the desired product. The reaction typically requires heating and may involve solvents such as ethanol or acetic acid to facilitate the process.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and pH, ensures high yield and purity of the compound. Catalysts and solvents are often recycled to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions: 6-Chloro-2-methoxyquinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert it to dihydroquinoline derivatives.

    Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate nucleophilic substitution.

Major Products:

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Dihydroquinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

6-Chloro-2-methoxyquinoline has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-Chloro-2-methoxyquinoline involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or bind to receptors, thereby modulating biochemical pathways. The exact mechanism can vary depending on the specific application and target molecule.

Comparison with Similar Compounds

    2-Chloro-6-methoxyquinoline: Similar in structure but with the positions of chlorine and methoxy groups reversed.

    6-Chloro-2-methylquinoline: Similar but with a methyl group instead of a methoxy group.

Uniqueness: 6-Chloro-2-methoxyquinoline is unique due to the specific positioning of its functional groups, which can influence its reactivity and interaction with other molecules. This makes it a valuable compound for targeted synthesis and specific applications in research and industry.

Properties

IUPAC Name

6-chloro-2-methoxyquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClNO/c1-13-10-5-2-7-6-8(11)3-4-9(7)12-10/h2-6H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRHACXDSODKLPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC2=C(C=C1)C=C(C=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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